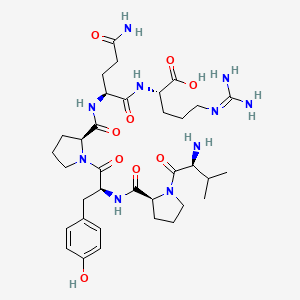
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Aplicaciones Científicas De Investigación
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine may have several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine would depend on its specific interactions with molecular targets. Typically, peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-L-ornithine: Lacks the diaminomethylidene group.
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-L-lysine: Contains lysine instead of ornithine.
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-L-arginine: Contains arginine instead of ornithine.
Uniqueness
The presence of the diaminomethylidene group in L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine may confer unique properties, such as enhanced binding affinity or specificity for certain molecular targets, compared to similar peptides.
Actividad Biológica
L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C59H82N14O13
- Molecular Weight : 1195.3684 g/mol
- CAS Number : 75808-67-2
Research indicates that peptides like this compound may exert their biological effects through several mechanisms:
- Angiotensin-Converting Enzyme (ACE) Inhibition : Similar peptides have been studied for their ability to inhibit ACE, which plays a crucial role in regulating blood pressure. For instance, the tripeptides L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP) exhibit significant ACE inhibitory activity, suggesting that this compound may share similar properties .
- Reproductive Health Impact : Studies on related peptides have assessed their effects on reproductive capabilities in animal models. For example, the administration of tripeptides showed no adverse effects on fertility or developmental outcomes in rats, indicating a potential safety profile for similar compounds .
Table 1: Summary of Biological Activities
Case Studies
- Hypertensive Rat Model : In studies involving hypertensive rats, the administration of fermented milk containing VPP and IPP resulted in significant reductions in systolic blood pressure. This suggests that similar peptides could be effective in managing hypertension .
- Human Clinical Trials : Clinical trials evaluating the effects of VPP and IPP on blood pressure in humans have yielded mixed results. While some studies indicated no significant impact on normotensive individuals, others demonstrated a notable decrease in blood pressure among mildly hypertensive subjects, highlighting the potential therapeutic applications of these peptides .
Propiedades
Número CAS |
918424-36-9 |
|---|---|
Fórmula molecular |
C35H54N10O9 |
Peso molecular |
758.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H54N10O9/c1-19(2)28(37)33(52)45-17-5-8-26(45)31(50)43-24(18-20-9-11-21(46)12-10-20)32(51)44-16-4-7-25(44)30(49)41-22(13-14-27(36)47)29(48)42-23(34(53)54)6-3-15-40-35(38)39/h9-12,19,22-26,28,46H,3-8,13-18,37H2,1-2H3,(H2,36,47)(H,41,49)(H,42,48)(H,43,50)(H,53,54)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1 |
Clave InChI |
ZGGUWVNIWJLAKR-BIVGDOEESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















